2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
CAS No.:
Cat. No.: VC15989826
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N4O |
|---|---|
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | 2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile |
| Standard InChI | InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13) |
| Standard InChI Key | JAZHVOJGVHATMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=O)N1)NC=C2C#N |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The molecular framework of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile consists of a bicyclic system formed by the fusion of a pyrrole ring (five-membered, nitrogen-containing) and a pyrimidine ring (six-membered, two-nitrogen heterocycle). The numbering follows IUPAC conventions, with the pyrrole moiety fused at the [3,2-d] positions of the pyrimidine. Key substituents include:
-
2-Methyl group: A methyl (-CH₃) substituent at position 2 of the pyrrole ring, influencing steric and electronic properties.
-
4-Oxo group: A carbonyl (=O) at position 4, contributing to hydrogen-bonding capabilities.
-
7-Carbonitrile: A cyano (-C≡N) group at position 7, enhancing electrophilicity and reactivity.
IUPAC Name and Stereochemistry
The systematic IUPAC name, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, reflects the saturation at positions 4 and 5 (dihydro) and the planar geometry of the fused rings. No chiral centers are present in the core structure, though synthetic derivatives may introduce stereochemical complexity.
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for this compound is documented in the provided sources, analogous pyrrolopyrimidines are typically synthesized via cyclocondensation or multi-component reactions. A plausible route involves:
-
Formation of the Pyrimidine Core: Starting with a 4-aminopyrimidine derivative, alkylation or acylation introduces the methyl and oxo groups.
-
Pyrrole Ring Construction: Cyclization via intramolecular Heck coupling or [3+2] cycloaddition forms the fused pyrrole ring.
-
Introduction of Carbonitrile: Halogenation at position 7 followed by cyanation (e.g., using CuCN or Pd-catalyzed cross-coupling) installs the nitrile group.
A representative pathway is illustrated below:
Optimization Challenges
Key challenges include regioselectivity during cyclization and minimizing side reactions at the electron-deficient carbonitrile position. Solvent choice (e.g., DMF or acetonitrile) and catalysts (e.g., palladium complexes) are critical for yield improvement .
Physicochemical Properties
Experimental and Predicted Data
The compound’s properties are inferred from structural analogs and computational models:
The carbonitrile group confers moderate polarity, while the methyl substituent enhances lipophilicity. The oxo group facilitates hydrogen bonding, impacting crystal packing and solubility .
Biological Activity and Mechanisms
Hypothetical Pharmacological Profile
Pyrrolopyrimidines are renowned for kinase inhibition and nucleic acid mimicry. While direct data on this compound is absent, structural parallels suggest potential interactions with:
-
Kinases: The planar aromatic system may intercalate into ATP-binding pockets, inhibiting enzymes like EGFR or CDK2.
-
Nucleic Acid Synthesis: Analogous to purine bases, interference with DNA/RNA polymerases is plausible.
Case Studies of Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume